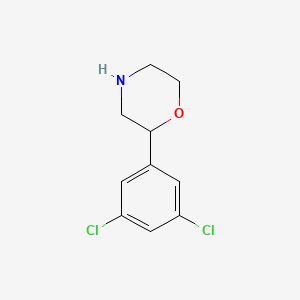

2-(3,5-Dichlorophenyl)morpholine

Description

2-(3,5-Dichlorophenyl)morpholine is a substituted morpholine derivative featuring a 3,5-dichlorophenyl group attached to the 2-position of the morpholine ring. The dichlorophenyl substituent introduces electron-withdrawing effects, which may influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10/h3-5,10,13H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUDNDPRMIYHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301588 | |

| Record name | 2-(3,5-Dichlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001940-36-8 | |

| Record name | 2-(3,5-Dichlorophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001940-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,5-Dichlorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)morpholine typically involves the reaction of 3,5-dichloroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for 2-(3,5-Dichlorophenyl)morpholine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Substituent Position on Morpholine Ring

- 2-Substituted Derivatives : The target compound and 2-(3,5-Dimethoxyphenyl)morpholine have substituents at the 2-position of the morpholine ring. This position may impose steric hindrance in reactions or binding interactions compared to 3- or 4-substituted analogs.

- 4-Substituted Derivatives: 4-(3,5-Dichlorophenyl)morpholine and 4-(3,5-Difluorophenyl)morpholine exhibit distinct reactivity profiles due to reduced steric constraints.

Electronic Effects of Phenyl Substituents

- Chlorine vs. Fluorine vs. Methoxy Groups: 3,5-Dichloro: Strong electron-withdrawing effects enhance electrophilicity and may reduce solubility in polar solvents. 3,5-Dimethoxy: Electron-donating methoxy groups increase solubility but may reduce metabolic stability .

Biological Activity

2-(3,5-Dichlorophenyl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with a 3,5-dichlorophenyl group. Its molecular formula is with a molecular weight of approximately 268.56 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to similar compounds.

Synthesis

The synthesis of 2-(3,5-Dichlorophenyl)morpholine typically involves the reaction of morpholine with appropriate chlorinated phenyl derivatives. Various methods have been explored to optimize yield and purity, including the use of continuous flow reactors.

Biological Activity

Research indicates that 2-(3,5-Dichlorophenyl)morpholine exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC50 values in the low micromolar range against breast cancer (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .

Table 1: Anticancer Activity of 2-(3,5-Dichlorophenyl)morpholine

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| T-47D (Breast) | 0.67 | 90.47 |

| SR (Leukemia) | 0.80 | 81.58 |

| SK-MEL-5 (Melanoma) | 0.87 | 84.32 |

The mechanism by which 2-(3,5-Dichlorophenyl)morpholine exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in cell signaling pathways. This modulation can lead to apoptosis in cancer cells and inhibition of microbial growth.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives of morpholine compounds, including 2-(3,5-Dichlorophenyl)morpholine. Results indicated that it effectively inhibited the growth of several bacterial strains, suggesting its potential for development into therapeutic agents for infectious diseases.

- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study revealed that it induced significant cell death in T-47D breast cancer cells through apoptosis pathways, highlighting its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3,5-Dichlorophenyl)morpholine, and which intermediates require rigorous monitoring?

- A common approach involves coupling reactions between morpholine precursors and 3,5-dichlorophenyl derivatives. For example, carbodiimide-mediated coupling (e.g., EDC with DMAP) in anhydrous dichloromethane can facilitate esterification or amidation of intermediates like 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylic acid . Key intermediates include dichlorophenyl-substituted aldehydes (e.g., 2-(3,5-dichlorophenyl)acetaldehyde) and morpholine precursors with reactive leaving groups (e.g., chlorides or tosylates). Monitor intermediates via TLC or HPLC to ensure regioselectivity and avoid side reactions.

Q. Which analytical techniques are optimal for characterizing 2-(3,5-Dichlorophenyl)morpholine, and how should data contradictions be addressed?

- Use NMR (¹H/¹³C) to confirm regiochemistry and purity, HPLC for quantitative analysis, and high-resolution mass spectrometry (HRMS) for exact mass verification (e.g., exact mass 289.9588786 g/mol for related dichlorophenyl-oxazole derivatives ). Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from steric hindrance or rotational barriers; computational modeling (DFT) or 2D NMR (COSY, NOESY) can resolve ambiguities.

Q. What safety protocols are critical when handling 3,5-dichlorophenyl intermediates during synthesis?

- Dichlorophenyl derivatives often exhibit toxicity and environmental persistence. Follow guidelines for chlorinated compounds: use fume hoods, avoid skin contact, and implement waste segregation. Reference safety data for structurally similar compounds (e.g., Tridiphane, CAS 58138-08-2), which highlight respiratory and dermal hazards .

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dichlorophenyl group influence the morpholine ring’s reactivity in nucleophilic substitutions?

- The electron-withdrawing chlorine atoms increase the electrophilicity of the morpholine ring’s nitrogen, enhancing its susceptibility to nucleophilic attack. Steric effects from the 3,5-dichloro substitution can hinder reactions at the para position. Computational studies (e.g., Fukui indices) or Hammett parameters (σ values for Cl substituents) can quantify these effects .

Q. What strategies minimize byproduct formation during the coupling of 3,5-dichlorophenyl groups to the morpholine ring?

- Optimize reaction conditions:

- Temperature : Low temperatures (0–5°C) reduce side reactions like over-alkylation.

- Catalysts : Use DMAP to accelerate coupling while suppressing racemization .

- Solvent polarity : Anhydrous dichloromethane or THF improves yield compared to protic solvents.

- Byproducts often arise from incomplete substitution or oxidation; quenching with aqueous NaHCO₃ or column chromatography can isolate the target compound.

Q. How can computational methods predict the binding affinity of 2-(3,5-Dichlorophenyl)morpholine to neurological targets?

- Perform molecular docking (e.g., AutoDock Vina) against GPCRs or ion channels using structural analogs (e.g., L-742694, a morpholine derivative with trifluoromethyl groups ). Validate predictions with SPR (surface plasmon resonance) or radioligand binding assays. Focus on hydrophobic interactions between the dichlorophenyl group and receptor pockets (e.g., aromatic stacking with Phe residues).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.